molecular formula C8H5ClN2O4 B1314544 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 870064-73-6

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one

Cat. No. B1314544
M. Wt: 228.59 g/mol
InChI Key: PHVYJBIAHFOQLG-UHFFFAOYSA-N
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Description

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one is a chemical compound with the empirical formula C8H5ClN2O4 . It has a molecular weight of 228.59 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one is represented by the empirical formula C8H5ClN2O4 . The InChI key for this compound is PHVYJBIAHFOQLG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one is a solid compound . It has a molecular weight of 228.59 . The CAS Number for this compound is 870064-73-6 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The compound 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one has been synthesized through various methods. For instance, Yin Du-lin (2007) reported the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid from 4-hydroxy-3-nitrobenzoic acid, confirming the structures through IR, 1HNMR, LC/MS spectra, and elemental analysis (Yin Du-lin, 2007).

Coordination Chemistry

  • Metal Coordination : The adaptable coordination chemistry of similar compounds towards metals like zinc and mercury has been explored. Ardizzoia et al. (2010) studied the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury, revealing its versatility in providing different environments to the metal center (Ardizzoia et al., 2010).

Chemical Synthesis Innovations

  • New Synthesis Methods : Innovative synthesis methods for compounds related to 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one have been developed. For example, a new synthesis method was reported for 3,4-dihydro-2H-benzo[1,4]oxazines, including 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, showcasing a novel approach to these compounds (詹淑婷, 2012).

Potential Medical Applications

  • Antimicrobial Activity : Benzo[b][1,4]oxazin-3(4H)-one derivatives, structurally related to 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one, have been synthesized and shown to possess antimicrobial properties against Gram-positive and Gram-negative bacteria, and fungi. Fang et al. (2011) studied these derivatives, highlighting the role of fluorine atoms in enhancing antimicrobial properties (Fang et al., 2011).

Pharmaceutical Synthesis

  • Synthesis of Anticancer Agents : Research has been conducted on synthesizing related compounds for potential use as anticancer agents. Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, assessing their effects on the proliferation and mitotic index of cultured cells and their impact on mice bearing leukemia (Temple et al., 1983).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important for researchers to confirm the product identity and/or purity . The storage class code for this compound is 11, which denotes combustible solids .

Future Directions

While specific future directions for the research and application of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one are not available, it’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests its potential for further study and application in various fields of research.

properties

IUPAC Name

6-chloro-8-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4/c9-4-1-5-8(6(2-4)11(13)14)15-3-7(12)10-5/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVYJBIAHFOQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232186
Record name 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one

CAS RN

870064-73-6
Record name 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870064-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-chloro-6-nitrophenol (5 g, 26.5 mmol) in DMF (20 ml) ethylbromoacetate (3 ml, 26.5 mmol) and K2CO3 (4 g, 29.15 mmol) were added and the reaction was stirred at room temperature for 20 hours. The solvent was evaporated and the crude was dissolved in AcOEt (30 ml) and washed with NaOH 5%, water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The purification of the crude residue by crystallization from ether/AcOEt gave 1.13 g of a beige solid. Yield: 19%. 1HNMR (DMSO, 200 MHz) δ 4.79 (2H, s), 7.15 (1H, d, J=2.6 Hz), 7.66 (1H, d, J=2.8 Hz), 11.21 (1H, bs)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Smid, HKAC Coolen, HG Keizer… - Journal of medicinal …, 2005 - ACS Publications
A series of novel bicyclic 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines was synthesized and evaluated on binding to dopamine D 2 receptors and serotonin reuptake sites. This …
Number of citations: 79 pubs.acs.org

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